molecular formula C17H20Cl2N2O B2624212 N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1252185-89-9

N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2624212
CAS No.: 1252185-89-9
M. Wt: 339.26
InChI Key: NKMMSXFGVUGAMB-UHFFFAOYSA-N
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Description

N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,6-dichlorophenyl group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the piperidine ring, followed by the introduction of the 2,6-dichlorophenyl group and the prop-2-yn-1-yl group. Common reagents used in these reactions include piperidine, 2,6-dichlorobenzyl chloride, and propargyl bromide. The reaction conditions usually involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the 2,6-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
  • N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxylate
  • N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxylamide

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2,6-dichlorophenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O/c1-2-10-21-11-7-13(8-12-21)17(22)20-9-6-14-15(18)4-3-5-16(14)19/h1,3-5,13H,6-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMMSXFGVUGAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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